molecular formula C26H28N4 B12737386 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- CAS No. 115219-09-5

6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)-

Cat. No.: B12737386
CAS No.: 115219-09-5
M. Wt: 396.5 g/mol
InChI Key: HNSCQGABZZODTA-LCLGPDGMSA-N
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Description

6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- is a complex organic compound that belongs to the class of ergoline derivatives. Ergoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a pyrazole moiety, which is a five-membered ring containing two nitrogen atoms, and an ergoline backbone, which is a tetracyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- typically involves multiple steps, starting from simpler precursors. One common approach is to first synthesize the pyrazole moiety separately and then attach it to the ergoline backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and ergoline rings.
    • Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction

    • Reduction reactions can be performed on the nitrogen atoms in the pyrazole ring.
    • Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
    • Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the nitrogen atoms can lead to the formation of amines.

Scientific Research Applications

6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- has several applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex heterocyclic compounds.
    • Studied for its unique reactivity and structural properties.
  • Biology

    • Investigated for its potential as a ligand in biochemical assays.
    • Studied for its interactions with various biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
    • Studied for its ability to interact with neurotransmitter receptors.
  • Industry

    • Used in the development of new materials with specific electronic or optical properties.
    • Investigated for its potential use in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound can bind to neurotransmitter receptors, particularly those in the central nervous system.
    • It may also interact with enzymes involved in neurotransmitter synthesis and degradation.
  • Pathways Involved

    • The binding of the compound to its targets can modulate the activity of various signaling pathways.
    • This can lead to changes in neurotransmitter levels and neuronal activity, which may underlie its therapeutic effects.

Comparison with Similar Compounds

6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline: Similar in structure but may have different substituents on the pyrazole or ergoline rings.

      5-Methyl-3-phenyl-1H-pyrazole: Lacks the ergoline backbone, which may result in different biological activities.

      Ergoline derivatives: Other ergoline derivatives may have different substituents or modifications, leading to variations in their biological effects.

  • Uniqueness

    • The presence of both the pyrazole moiety and the ergoline backbone in 6-Methyl-8-((5-methyl-3-phenyl-1H-pyrazol-1-yl)methyl)ergoline (8-beta)- gives it unique structural and functional properties.
    • This combination allows for specific interactions with molecular targets that may not be possible with other similar compounds.

Properties

CAS No.

115219-09-5

Molecular Formula

C26H28N4

Molecular Weight

396.5 g/mol

IUPAC Name

(6aR,9R)-7-methyl-9-[(5-methyl-3-phenylpyrazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C26H28N4/c1-17-11-24(19-7-4-3-5-8-19)28-30(17)16-18-12-22-21-9-6-10-23-26(21)20(14-27-23)13-25(22)29(2)15-18/h3-11,14,18,22,25,27H,12-13,15-16H2,1-2H3/t18-,22?,25-/m1/s1

InChI Key

HNSCQGABZZODTA-LCLGPDGMSA-N

Isomeric SMILES

CC1=CC(=NN1C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C)C6=CC=CC=C6

Canonical SMILES

CC1=CC(=NN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C)C6=CC=CC=C6

Origin of Product

United States

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